
(R)-Taltobulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Taltobulin is a synthetic compound known for its potential applications in cancer treatment. It is a derivative of tubulin inhibitors, which are compounds that interfere with the polymerization of tubulin, a protein that is essential for cell division. By inhibiting tubulin, ®-Taltobulin can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Taltobulin involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Chiral resolution: The final step involves the separation of the ®-enantiomer from the (S)-enantiomer, which can be achieved through chiral chromatography or crystallization techniques.
Industrial Production Methods: In an industrial setting, the production of ®-Taltobulin is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch reactors: For controlled reaction conditions and efficient heat transfer.
Continuous flow reactors: For large-scale production with consistent quality.
Purification processes: Including crystallization, distillation, and chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: ®-Taltobulin can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Various substitution reactions can be carried out, such as nucleophilic substitution using alkyl halides or electrophilic substitution using acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with fewer oxygen-containing functional groups.
Substituted derivatives: Products with various substituents attached to the core structure.
Applications De Recherche Scientifique
®-Taltobulin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying tubulin inhibitors and their mechanisms.
Biology: Employed in cell biology research to investigate the effects of tubulin inhibition on cell division and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of ®-Taltobulin involves its binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule formation leads to:
Cell cycle arrest: The inability of cells to progress through mitosis, resulting in halted cell division.
Apoptosis: The induction of programmed cell death due to prolonged cell cycle arrest and cellular stress.
Molecular Targets and Pathways:
Tubulin: The primary target of ®-Taltobulin, essential for microtubule formation.
Mitotic spindle: Disruption of the mitotic spindle apparatus, leading to cell cycle arrest.
Apoptotic pathways: Activation of intrinsic and extrinsic apoptotic pathways, resulting in cell death.
Comparaison Avec Des Composés Similaires
Paclitaxel: Another tubulin inhibitor used in cancer treatment, but with a different binding site and mechanism.
Vinblastine: A tubulin inhibitor that binds to a different site on the tubulin protein, leading to similar effects on cell division.
Colchicine: A compound that also inhibits tubulin polymerization but is primarily used for treating gout.
Uniqueness of ®-Taltobulin:
Specificity: ®-Taltobulin has a unique binding site on the tubulin protein, which may result in different pharmacological properties compared to other tubulin inhibitors.
Efficacy: It has shown promising results in preclinical studies, indicating potential for higher efficacy in cancer treatment.
Safety profile: Preliminary studies suggest that ®-Taltobulin may have a favorable safety profile compared to other tubulin inhibitors, with fewer side effects.
Propriétés
Formule moléculaire |
C27H43N3O4 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21+,22-/m1/s1 |
Clé InChI |
CNTMOLDWXSVYKD-SMYVEXNCSA-N |
SMILES isomérique |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C1=CC=CC=C1)NC |
SMILES canonique |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


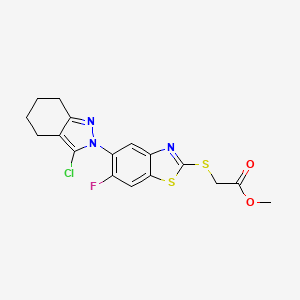
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
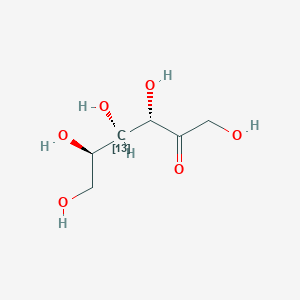
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)

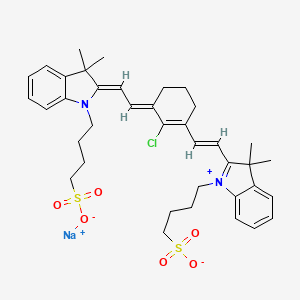
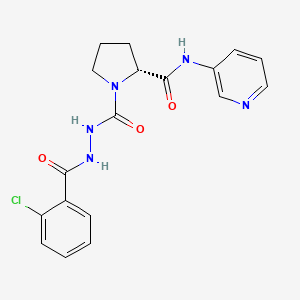
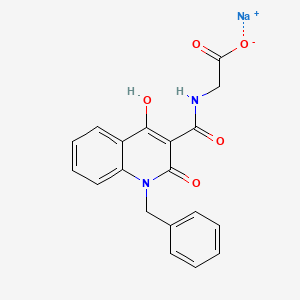
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)


![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
